5-Fluoro-2-methoxy-1-methyl-3-vinylbenzene
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Overview
Description
5-Fluoro-2-methoxy-1-methyl-3-vinylbenzene: is an aromatic compound characterized by the presence of a fluorine atom, a methoxy group, a methyl group, and a vinyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-methoxy-1-methyl-3-vinylbenzene can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation followed by Clemmensen reduction . The process typically includes the following steps:
Friedel-Crafts Acylation:
Clemmensen Reduction: The reduction of the acyl group to an alkane using zinc amalgam and hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution reactions with various electrophiles under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-methoxy-1-methyl-3-vinylbenzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert specific functional groups within the molecule.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring reacts with electrophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like halogens, nitro groups, and sulfonic acids are used in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted benzene derivatives .
Scientific Research Applications
Chemistry: In chemistry, 5-Fluoro-2-methoxy-1-methyl-3-vinylbenzene is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: The compound’s unique structure makes it a candidate for research in medicinal chemistry. It may be explored for its potential biological activities and as a lead compound for drug development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the manufacture of polymers, resins, and other advanced materials .
Mechanism of Action
The mechanism by which 5-Fluoro-2-methoxy-1-methyl-3-vinylbenzene exerts its effects involves interactions with molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. For instance, the presence of the fluorine atom can enhance the compound’s stability and reactivity in certain reactions .
Comparison with Similar Compounds
- 5-Fluoro-2-methoxybenzene
- 5-Fluoro-1-methyl-3-vinylbenzene
- 2-Methoxy-1-methyl-3-vinylbenzene
Comparison: Compared to similar compounds, 5-Fluoro-2-methoxy-1-methyl-3-vinylbenzene is unique due to the combination of its functional groups. The presence of both a fluorine atom and a methoxy group on the benzene ring can significantly influence its chemical properties and reactivity. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1-ethenyl-5-fluoro-2-methoxy-3-methylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c1-4-8-6-9(11)5-7(2)10(8)12-3/h4-6H,1H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJMZCCYQHTNSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C=C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.19 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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